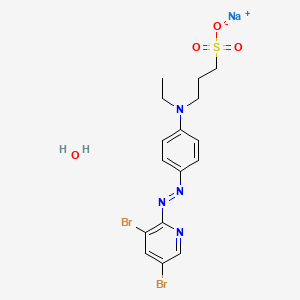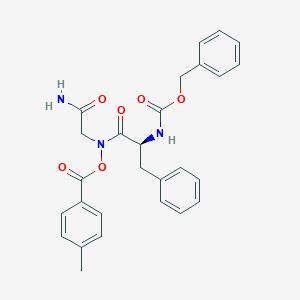![molecular formula C9H7N3O4 B12843786 3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12843786.png)
3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure that includes an imidazole ring and a pyridine ring. It has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antituberculosis properties .
Métodos De Preparación
The synthesis of 3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the nitration of 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid using nitric acid under controlled conditions . Industrial production methods often employ continuous flow systems to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, hydrogen gas, and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted imidazo[1,2-a]pyridines .
Aplicaciones Científicas De Investigación
3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid involves the inhibition of key enzymes and pathways in microbial cells. It targets the bacterial cell wall synthesis and disrupts essential metabolic processes, leading to cell death. The nitro group plays a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage cellular components .
Comparación Con Compuestos Similares
Similar compounds to 3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid include:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant antituberculosis activity.
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid: Known for its antimicrobial properties.
Pyridine-3-carboxylic acid: Used as a precursor in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H7N3O4 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-5-8(9(13)14)10-7-3-2-6(12(15)16)4-11(5)7/h2-4H,1H3,(H,13,14) |
Clave InChI |
ZVUYQDMEIRVMSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2N1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12843736.png)
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)

![2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate](/img/structure/B12843761.png)

